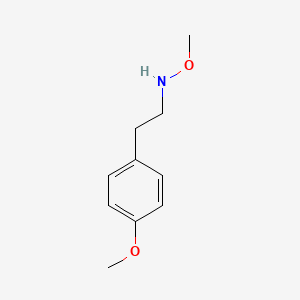

Benzeneethanamine, N,4-dimethoxy-

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-2-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-10-5-3-9(4-6-10)7-8-11-13-2/h3-6,11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKHMJXIOMVDGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic Pharmacology of 3,4-Dimethoxyphenethylamine (DMPEA)

An In-Depth Technical Guide on the Biological Activity Mechanisms of 3,4-Dimethoxyphenethylamine (DMPEA)[1][2]

Receptor Dynamics, Metabolic Fate, and Experimental Characterization

Executive Summary: The "Pink Spot" Revisited

3,4-Dimethoxyphenethylamine (DMPEA) occupies a unique and controversial niche in neuropharmacology. Historically identified as the "pink spot" on paper chromatograms of urine from schizophrenic patients, it was once hypothesized to be an endogenous psychotogen resulting from the aberrant methylation of dopamine. While the "transmethylation hypothesis" of schizophrenia has largely been superseded, DMPEA remains a critical reference standard in the study of phenethylamine Structure-Activity Relationships (SAR).

Unlike its potent psychedelic cousin mescaline (3,4,5-trimethoxyphenethylamine), DMPEA lacks significant psychoactivity in humans. This guide dissects the molecular mechanisms behind this inactivity, focusing on its rapid metabolic inactivation by Monoamine Oxidase B (MAO-B) and its failure to stabilize the active conformation of the 5-HT2A receptor. We present a technical analysis of its receptor binding profile, metabolic kinetics, and the "false neurotransmitter" mechanism that drives its paradoxical hypokinetic effects in vivo.

Part 1: Molecular Pharmacology & Receptor Dynamics

Structure-Activity Relationship (SAR)

The biological divergence between DMPEA and mescaline is a textbook example of how minor structural modifications dictate pharmacological fate.

-

Dopamine Analog: DMPEA is structurally O,O-dimethyldopamine. The methylation of the 3- and 4-hydroxyl groups increases lipophilicity (LogP ~1.3) compared to dopamine, theoretically facilitating Blood-Brain Barrier (BBB) penetration.

-

The "Missing" Methoxy: The absence of the 5-methoxy group (present in mescaline) is critical. In the 5-HT2A receptor binding pocket, the 5-methoxy group of mescaline interacts with specific serine and phenylalanine residues (e.g., Ser159, Phe340) to stabilize the receptor in an active conformation. DMPEA lacks this anchor, resulting in a drastic loss of affinity and efficacy.

Receptor Binding Profile

DMPEA exhibits a "promiscuous but low-affinity" profile, interacting with trace amine and monoamine systems without potent activation of the canonical psychedelic targets.

| Target Receptor | Interaction Type | Affinity (Ki / EC50) | Biological Consequence |

| TAAR1 (Trace Amine-Associated Receptor 1) | Agonist | High (Ki ≈ 20–100 nM)* | Modulates monoaminergic firing; potentially limits dopaminergic overstimulation. |

| 5-HT2A (Serotonin 2A) | Weak Partial Agonist | Low (Ki > 10,000 nM) | Insufficient occupancy for psychedelic effects at physiological doses. |

| D2 (Dopamine D2) | Weak Antagonist / False Substrate | Low (Micromolar range) | Competes with dopamine but fails to induce robust G-protein coupling. |

| VMAT2 (Vesicular Monoamine Transporter) | Substrate | Moderate | Displaces endogenous dopamine from vesicles (False Neurotransmitter). |

*Note: TAAR1 affinity is inferred from the high potency of the parent phenethylamine (PEA) and structural analogs.

Mechanism of Action: The Hypokinetic Paradox

While amphetamines (alpha-methylated phenethylamines) induce hyperkinesia (increased movement), DMPEA administration in rodents typically induces hypokinesia or a rigid, akinetic syndrome ("The Pink Spot Syndrome").

The "False Neurotransmitter" Mechanism:

-

Uptake: DMPEA is taken up into presynaptic dopaminergic terminals via the Dopamine Transporter (DAT).

-

Storage: It is packaged into synaptic vesicles by VMAT2, displacing endogenous dopamine.

-

Release: Upon depolarization, DMPEA is released into the synaptic cleft.

-

Failure: Unlike dopamine, DMPEA has low efficacy at postsynaptic D1/D2 receptors. It occupies the cleft but fails to transmit the signal, effectively "diluting" the dopaminergic transmission.

Part 2: Metabolic Fate & Enzymatic Kinetics

The primary reason for DMPEA's lack of oral activity is its extreme susceptibility to oxidative deamination. It is a prime substrate for Monoamine Oxidase (MAO), specifically the MAO-B isoform.

The Metabolic Pathway

The degradation follows a rapid two-step oxidation:

-

Oxidative Deamination: MAO-B converts DMPEA to the unstable intermediate 3,4-dimethoxyphenylacetaldehyde .

-

Oxidation to Acid: Aldehyde Dehydrogenase (ALDH) or Aldehyde Oxidase rapidly converts the aldehyde to 3,4-dimethoxyphenylacetic acid (DMPAA) , which is excreted in urine.

Visualization of Signaling & Metabolism

The following diagram illustrates the dual fate of DMPEA: its interaction with the TAAR1 receptor and its metabolic degradation.

Figure 1: Dual pathways of DMPEA activity. The upper path shows rapid metabolic inactivation by MAO-B. The lower paths show TAAR1 activation and the "False Neurotransmitter" effect responsible for hypokinesia.

Part 3: Experimental Protocols

To validate the mechanisms described above, the following protocols are recommended. These are designed to be self-validating with internal controls.

Protocol 3.1: High-Throughput MAO-B Kinetic Assay

Objective: Determine the Michaelis-Menten constants (

Reagents:

-

Recombinant Human MAO-B (5 mg/mL).

-

Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

-

Horseradish Peroxidase (HRP).

-

Substrate: DMPEA (Hydrochloride salt).

-

Control Inhibitor: Selegiline (Specific MAO-B inhibitor).

Workflow:

-

Preparation: Dilute MAO-B to 0.5 U/mL in reaction buffer (0.1 M Sodium Phosphate, pH 7.4).

-

Substrate Series: Prepare a 12-point serial dilution of DMPEA (range: 1 µM to 10 mM).

-

Reaction Mix: In a 96-well black microplate, combine:

-

50 µL DMPEA dilution.

-

50 µL Working Solution (200 µM Amplex Red + 1 U/mL HRP + 1 U/mL MAO-B).

-

-

Incubation: Incubate at 37°C for 30 minutes protected from light.

-

Detection: Measure fluorescence (Ex/Em: 545/590 nm).

-

Data Analysis: Plot Initial Velocity (

) vs. [Substrate]. Fit to the Michaelis-Menten equation: -

Validation: Run a parallel row with Selegiline (1 µM). Signal should be <5% of control.

Protocol 3.2: Radioligand Competition Binding (5-HT2A)

Objective: Quantify the affinity (

Reagents:

-

Membranes: HEK-293 cells stably expressing human 5-HT2A receptors.

-

Radioligand: [³H]-Ketanserin (Specific Activity ~60 Ci/mmol).

-

Competitor: DMPEA.

-

Non-specific Binding Control: Methysergide (10 µM).

Workflow:

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Assay Setup:

-

Total Binding: Membrane + [³H]-Ketanserin (1 nM).

-

Non-Specific: Membrane + [³H]-Ketanserin + Methysergide.

-

Experimental: Membrane + [³H]-Ketanserin + DMPEA (10⁻⁹ to 10⁻³ M).

-

-

Equilibrium: Incubate for 60 minutes at 25°C.

-

Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Counting: Add scintillation fluid and count in a Liquid Scintillation Counter (LSC).

-

Calculation: Determine

via non-linear regression. Calculate

References

-

Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #56 DMPEA).

-

O'Reilly, R. L., & Davis, B. A. (1994). The pink spot, 3,4-dimethoxyphenylethylamine, and schizophrenia: a review. Canadian Journal of Psychiatry, 39(6), 359–363.

-

Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375.

-

Badawy, A. A. (2019). Tryptophan metabolism, disposition and utilization in pregnancy, biosyntheses of serotonin and nicotinamide and metabolic regulation. Bioscience Reports, 39(11). (Discusses MAO kinetics).

-

Wallach, J., et al. (2016). Pharmacological characterization of the "legal highs" 3,4-CTMP and ethylphenidate. Drug Testing and Analysis. (Provides comparative phenethylamine binding protocols).

Sources

Benzeneethanamine, 3,4-dimethoxy- CAS 120-20-7 properties

An In-depth Technical Guide to Benzeneethanamine, 3,4-dimethoxy- (CAS 120-20-7)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of Benzeneethanamine, 3,4-dimethoxy-, commonly known as 3,4-Dimethoxyphenethylamine (DMPEA) or Homoveratrylamine. With the CAS registration number 120-20-7, this compound is a pivotal intermediate in pharmaceutical synthesis and a subject of interest in neurochemical research. As a structural analog of dopamine and mescaline, its properties and reactivity are of significant interest to researchers, chemists, and drug development professionals.[1][2] This document synthesizes critical data on its physicochemical properties, synthesis methodologies, analytical techniques, pharmacological profile, and safety protocols, offering a holistic resource for laboratory and development applications.

Introduction and Chemical Identity

Benzeneethanamine, 3,4-dimethoxy- is a phenethylamine derivative characterized by methoxy groups at the 3 and 4 positions of the phenyl ring.[3][4] This structure makes it the O,O-dimethylated analog of the essential neurotransmitter dopamine.[1][2] Naturally occurring as an alkaloid in some Cactaceae family species, DMPEA is also an endogenous metabolite found in human urine, arising from catecholamine metabolism.[2][3][4]

Historically, DMPEA gained notoriety in psychiatric research due to its identification in a "pink spot" observed in the chromatograms of urine from some schizophrenia patients, suggesting a potential role in the condition's pathophysiology.[2] Although this hypothesis has been largely discredited, with studies later finding the compound in healthy individuals as well, it remains a marker for studying catecholamine pathways.[2] Today, its primary significance lies in its role as a versatile precursor for the synthesis of a wide range of isoquinoline alkaloids and several key pharmaceutical agents.[2][5]

Physicochemical Properties

A thorough understanding of DMPEA's physical and chemical properties is fundamental for its effective handling, synthesis, and purification. It is a viscous, air-sensitive liquid at room temperature with a characteristic amine-like odor.[6][7]

| Property | Value | Source(s) |

| CAS Number | 120-20-7 | [1][2][8] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][2][8] |

| Molecular Weight | 181.23 g/mol | [1][2][8] |

| Appearance | Colorless to yellow viscous liquid | [7][9] |

| Odor | Amine-like | [7] |

| Boiling Point | 188 °C @ 15 mmHg (lit.) | [6][8] |

| Melting Point | 12-15 °C (lit.) | [6][7] |

| Density | 1.074 g/mL @ 25 °C (lit.) | [8][10] |

| Refractive Index | n20/D 1.546 (lit.) | [6][10] |

| Solubility | Very soluble in water; soluble in chloroform, methanol | [5][7][9] |

| pKa (Predicted) | 9.74 | [11] |

| LogP | 0.77 - 1.2 | [7][12] |

Synthesis and Chemical Reactivity

DMPEA is a widely used starting material for the synthesis of complex molecules, particularly isoquinoline alkaloids and cardiovascular drugs like Verapamil, Papaverine, and Drotaverine.[1][5][13] Several synthetic routes have been established, with the choice of method often depending on scale, cost, and available reagents.

Synthesis from 3,4-Dimethoxybenzaldehyde

One of the most common laboratory-scale syntheses starts from veratraldehyde. This two-step process involves a nitroaldol condensation followed by reduction.

Experimental Protocol: Synthesis via Nitrostyrene Reduction [5][14]

-

Step 1: Nitrostyrene Formation (Henry Reaction):

-

In a suitable reaction vessel, dissolve 3,4-Dimethoxybenzaldehyde and a base catalyst (e.g., ammonium acetate) in a solvent like nitroethane.

-

Heat the mixture under reflux to drive the condensation reaction, forming the intermediate 1-(3,4-dimethoxyphenyl)-2-nitropropene, which often precipitates as a bright yellow solid.

-

Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

-

Cool the mixture and collect the nitrostyrene product by filtration. Wash with a cold solvent and dry.

-

-

Step 2: Reduction of the Nitrostyrene:

-

Suspend the purified 1-(3,4-dimethoxyphenyl)-2-nitropropene in a suitable solvent (e.g., ethanol, THF).

-

Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise under an inert atmosphere, maintaining a low temperature. Caution: LiAlH₄ reacts violently with water.

-

Alternatively, for a safer and more scalable approach, employ catalytic hydrogenation using a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[14]

-

After the reduction is complete (monitored by TLC), carefully quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the resulting DMPEA by vacuum distillation.

-

Caption: Synthetic pathway from veratraldehyde to DMPEA.

Synthesis from 3,4-Dimethoxybenzyl Cyanide

An efficient method, particularly for industrial-scale production, involves the catalytic hydrogenation of 3,4-dimethoxybenzyl cyanide.

Experimental Protocol: Catalytic Hydrogenation of Nitrile [15]

-

Charge a high-pressure hydrogenation reactor with 3,4-dimethoxybenzyl cyanide, a solvent (e.g., 80-96% ethanol containing 9-12% ammonia), and a Raney-nickel catalyst.[15]

-

Pressurize the reactor with hydrogen gas (e.g., 8-10 atm) and heat to the target temperature (e.g., 48-60 °C).[15]

-

Maintain the reaction under these conditions until hydrogen uptake ceases, indicating the completion of the reduction.

-

Cool the reactor, vent the hydrogen, and filter off the catalyst.

-

Evaporate the solvent from the filtrate and purify the residual DMPEA via vacuum fractionation to yield a highly pure product.[15]

Analytical Methodologies and Quality Control

Accurate identification and quantification of DMPEA are crucial for quality control in synthesis and for its analysis in biological matrices. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Spectroscopic methods provide structural confirmation of the molecule.

| Method | Key Observations | Source(s) |

| ¹H NMR | Signals corresponding to aromatic protons (Ar-H), methoxy groups (-OCH₃), and ethylamine side-chain protons (Ar-CH₂ and CH₂-NH₂). | [16][17][18] |

| ¹³C NMR | Resonances for aromatic carbons (including those bonded to oxygen), methoxy carbons, and aliphatic side-chain carbons. | [16] |

| GC-MS (EI) | A molecular ion peak (m/z 181) and characteristic fragmentation patterns are observed. | [16][19] |

| FTIR-ATR | Absorption bands indicating N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether). | [16][19] |

General Protocol: GC-MS Analysis [16]

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of DMPEA in a volatile solvent like methanol.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Chromatographic Conditions:

-

Column: Non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Employ a temperature gradient, for example, starting at 100 °C and ramping to 280 °C.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: EI at 70 eV.

-

Mass Range: Scan from m/z 40-500.

-

Chromatographic Separation and Purification

Chromatographic methods are essential for both analysis and purification.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column is effective for purity analysis. A typical mobile phase consists of an acetonitrile and water gradient with an acid modifier like formic or phosphoric acid.[12]

-

Liquid-Liquid Extraction (LLE): The basic nature of the amine group is exploited in acid-base extraction protocols. The compound is soluble in an aqueous acidic phase as its protonated salt and in an organic phase as the free base at high pH.[11] This allows for efficient separation from neutral and acidic impurities.

-

Solid-Phase Extraction (SPE): SPE cartridges, such as hydrophilic-lipophilic balance (HLB) cartridges, can be used for sample cleanup and concentration, particularly from complex matrices like amniotic fluid or plasma.[20]

Caption: Metabolic conversion of DMPEA to homoveratric acid.

Toxicology and Safe Handling

DMPEA is classified as a hazardous substance and requires careful handling.

-

Acute Toxicity: It is harmful if swallowed. [2][8]* Irritation: It causes skin and eye irritation, and potentially severe eye damage. [2][7]It is also an irritant to the respiratory system. [7][21]* Sensitization: May cause an allergic skin reaction. [2]

Handling and Storage Recommendations Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile/neoprene), safety goggles or a face shield, and a lab coat. Use respiratory protection in poorly ventilated areas. [3][8] Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling. Keep away from ignition sources. [3][7][21] Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed and protected from air, light, and moisture. Storage under an inert atmosphere (e.g., argon, nitrogen) is recommended due to its air sensitivity. [3][6][7] First Aid (Ingestion): Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention. [3][7] | First Aid (Skin/Eye Contact): For skin, wash immediately with soap and water for at least 15 minutes. For eyes, flush with plenty of water for at least 15 minutes, lifting the eyelids. Seek immediate medical attention. [3][7]|

Conclusion

Benzeneethanamine, 3,4-dimethoxy- (CAS 120-20-7) is a compound of significant utility in synthetic organic chemistry and pharmaceutical development. While its direct pharmacological effects are minimal, its role as a key building block for complex isoquinoline alkaloids and life-saving drugs underscores its importance. Its structural relationship to dopamine ensures its continued, albeit limited, relevance in neurochemical research. Professionals working with this substance must possess a robust understanding of its properties, synthetic routes, and, most critically, its handling and safety requirements to ensure its effective and safe application in research and development.

References

- An In-depth Technical Guide to the Spectral Data of 3,4-Dimethoxy-beta-methylphenethylamine - Benchchem.

-

3,4-Dimethoxyphenethylamine - Wikipedia. [Link]

- 3,4-Dimethoxyphenethylamine - Grokipedia.

- An In-depth Technical Guide to 3,4-Dimethoxy-β-methylphenethylamine - Benchchem.

-

Benzeneethanamine, 3,4-dimethoxy-|120-20-7,AngeneChemical. [Link]

-

Homoveratrylamine (3,4-Dimethoxyphenethylamine) CAS 120-20-7 | SDS | HazComFast. [Link]

-

Chemical Properties of Benzeneethanamine, 3,4-dimethoxy- (CAS 120-20-7) - Cheméo. [Link]

- The Pharmacokinetic Landscape of 3,4-Dimethoxy-beta-methylphenethylamine Analogs: A Compar

-

Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed. [Link]

- US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google P

-

N-Acetyl-3,4-dimethoxyphenethylamine | C12H17NO3 | CID 80465 - PubChem. [Link]

-

Benzeneethanamine, 3,4-dimethoxy- - NIST WebBook. [Link]

-

3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

- HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google P

- Isolating 3,4-Dimethoxy-beta-methylphenethylamine: A Guide to Extraction and Purific

-

Benzeneethanamine, 3,4-dimethoxy- | SIELC Technologies. [Link]

-

Synthesis of 3,4-dimethoxy-beta-phenyl-ethylamine - PrepChem.com. [Link]

-

3,4-Dimethoxyphenethylamine - ChemBK. [Link]

-

Homoveratrylamine Manufacturer & Exporter in India - Adroit Pharma. [Link]

-

Regioselective acylation of β-enaminones of homoveratrylamine - Arkivoc. [Link]

-

Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed. [Link]

-

Homoveratrylamine | C10H15NO2 | CID 8421 - PubChem. [Link]

-

Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC. [Link]

-

Synthesis of Homoveratric Acid-Imprinted Polymers and Their Evaluation as Selective Separation Materials - PMC. [Link]

Sources

- 1. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. hazcomfast.com [hazcomfast.com]

- 4. Homoveratrylamine | C10H15NO2 | CID 8421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. angenechemical.com [angenechemical.com]

- 7. 3,4-Dimethoxyphenethylamine(120-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. 3,4-ジメトキシフェネチルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Homoveratrylamine Manufacturer & Exporter in India [adroitpharmachem.com]

- 10. 3,4-Dimethoxyphenethylamine [chembk.com]

- 11. benchchem.com [benchchem.com]

- 12. Benzeneethanamine, 3,4-dimethoxy- | SIELC Technologies [sielc.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. prepchem.com [prepchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. spectrabase.com [spectrabase.com]

- 18. 3,4-Dimethoxyphenethylamine(120-20-7) 1H NMR spectrum [chemicalbook.com]

- 19. Benzeneethanamine, 3,4-dimethoxy- [webbook.nist.gov]

- 20. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Chemotaxonomic and Biosynthetic Profiling of Homoveratrylamine (3,4-Dimethoxyphenethylamine) in Cactaceae

Executive Summary

Homoveratrylamine (3,4-dimethoxyphenethylamine or DMPEA) is a bioactive phenethylamine alkaloid predominantly distributed within the Cactaceae family. While structurally analogous to the psychotomimetic alkaloid mescaline (3,4,5-trimethoxyphenethylamine), DMPEA lacks significant psychedelic activity in humans, serving instead as a critical biosynthetic precursor to tetrahydroisoquinoline alkaloids (such as anhalamine) and as a chemotaxonomic marker. This guide provides a technical analysis of DMPEA’s natural occurrence, biosynthetic pathways, and optimized protocols for its extraction and analytical validation, designed for researchers in phytochemistry and forensic toxicology.

Chemical Identity and Biosynthetic Context[1][2][3][4]

Homoveratrylamine (CAS: 120-20-7) is the 3,4-dimethoxylated derivative of dopamine. In the metabolic lattice of cactus species, it represents a "branch point" molecule. It can accumulate as an end-product or undergo cyclization to form simple isoquinolines.

Biosynthetic Pathway Mechanism

The biosynthesis of DMPEA proceeds via the decarboxylation of tyrosine and subsequent O-methylation. Unlike the mescaline pathway, which typically requires hydroxylation at the 5-position prior to final methylation, DMPEA synthesis diverges earlier.

Key Enzymatic Steps:

-

Decarboxylation: Tyrosine is decarboxylated to Tyramine or DOPA is decarboxylated to Dopamine.

-

Hydroxylation/Methylation: Tyramine is hydroxylated to Dopamine.

-

O-Methylation: Dopamine is methylated at the meta position by catechol-O-methyltransferase (COMT) to yield 3-Methoxytyramine.

-

Para-Methylation: A subsequent methylation at the para position yields 3,4-Dimethoxyphenethylamine (DMPEA).

Visualization: Biosynthetic Pathway (DOT)

Figure 1: Biosynthetic pathway of Homoveratrylamine from L-Tyrosine, showing its role as a precursor to isoquinoline alkaloids.[1]

Phytochemical Distribution in Cactaceae[3][6]

The occurrence of DMPEA is most notable in the tribe Trichocereeae and Cacteae. It is frequently found co-occurring with mescaline, often complicating forensic analysis due to structural similarity.

Comparative Alkaloid Profile Table

| Species | Tribe | DMPEA Presence | Primary Co-Metabolites | Reference |

| Trichocereus pachanoi (Echinopsis pachanoi) | Trichocereeae | Variable (Trace to Major) | Mescaline, 3-Methoxytyramine | [1, 2] |

| Trichocereus peruvianus (Echinopsis peruviana) | Trichocereeae | Minor | Mescaline, Tyramine | [1] |

| Lophophora williamsii (Peyote) | Cacteae | Minor (<1% of alkaloids) | Mescaline, Pellotine, Anhalonidine | [3, 4] |

| Backebergia militaris | Pachycereeae | Confirmed | Heliamine, Lemaireocereine | [5] |

| Ariocarpus fissuratus | Cacteae | Trace | Hordenine, N-methyltyramine | [6] |

| Coryphantha spp.[2] | Cacteae | Analogues | Macromerine (beta-hydroxy-DMPEA) | [7] |

Chemotaxonomic Insight: In certain "low-mescaline" cultivars of T. pachanoi, DMPEA can become the dominant alkaloid, suggesting a metabolic bottleneck where the 5-hydroxylation (required for mescaline) is suppressed, shunting the pathway toward the 3,4-dimethoxy phenotype.

Extraction and Isolation Protocol

Objective: Isolate a crude alkaloid fraction enriched in phenethylamines from plant tissue, suitable for GC-MS analysis. Method: Differential pH Liquid-Liquid Extraction (LLE).

Reagents Required[1][5][7][8][9]

-

Solvents: Dichloromethane (DCM) or Chloroform (CHCl₃), n-Hexane.

-

Acid/Base: Hydrochloric acid (0.5M HCl), Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).

-

Solid Phase: Anhydrous Magnesium Sulfate (MgSO₄).

Step-by-Step Methodology

-

Lysis & Acidification:

-

Pulverize dried cactus tissue (10g) to a fine powder (#60 mesh).

-

Macerate in 100mL 0.5M HCl for 24 hours. The low pH (pH < 2) protonates the amine nitrogen (

), rendering alkaloids water-soluble.

-

-

Defatting (Critical Step):

-

Filter the aqueous acidic extract.

-

Wash with 50mL n-Hexane x 2. Discard the organic (hexane) layer.

-

Causality: This removes non-polar lipids, chlorophyll, and plant waxes that interfere with GC columns, while the protonated DMPEA remains in the aqueous phase.

-

-

Basification:

-

Slowly add 10% NaOH to the aqueous phase until pH reaches ~11-12.

-

Causality: The pKa of the primary amine on DMPEA is ~9.5-10. Exceeding this pH ensures the molecule exists as the free base (

), which is lipophilic.

-

-

Extraction:

-

Extract the basic aqueous phase with 30mL DCM x 3.

-

Pool the organic layers (bottom phase).

-

-

Drying & Concentration:

-

Dry pooled DCM over anhydrous MgSO₄.

-

Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield the crude alkaloid residue.

-

Visualization: Extraction Workflow (DOT)

Figure 2: Optimized Acid-Base extraction workflow for phenethylamine recovery.

Analytical Validation (GC-MS)[5]

Differentiation of DMPEA from its isomers (e.g., 2,4-dimethoxy or 3,5-dimethoxy analogs) requires precise mass spectral analysis.

GC-MS Operating Parameters

-

Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 70°C (1 min) → 10°C/min → 280°C (10 min).

-

Injection: Splitless, 250°C.

Mass Spectral Signature (EI, 70eV)

Homoveratrylamine (MW 181.23) exhibits a characteristic fragmentation pattern dominated by alpha-cleavage.

-

Molecular Ion (

): m/z 181 (Weak intensity, <5%). -

Base Peak: m/z 30 (

).-

Note: The primary amine fragment is dominant and non-specific.

-

-

Diagnostic Fragments:

-

m/z 151/152: Benzylic cleavage (

). -

m/z 164: Loss of ammonia (

).

-

Validation Protocol: To avoid ambiguity caused by the dominant m/z 30 peak, derivatization is strongly recommended.

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Reaction: Incubate 1mg residue + 50µL BSTFA at 60°C for 30 mins.

-

Result: The TMS-derivative of DMPEA (MW 253) shifts the base peak to higher mass regions, providing a unique fingerprint distinct from mescaline (TMS-Mescaline MW 283).

References

-

Lundström, J. (1970).[3] Biosynthesis of mescaline and 3,4-dimethoxyphenethylamine in Trichocereus pachanoi Br. & R. Acta Pharmaceutica Suecica, 7(6), 651-666.[3] Link

- Agurell, S. (1969). Identification of alkaloid intermediates in the biosynthesis of mescaline. Lloydia, 32, 206.

-

Kapadia, G. J., & Fayez, M. B. (1970).[4] Peyote constituents: chemistry, biogenesis, and biological activity. Journal of Pharmaceutical Sciences, 59(12), 1699-1727. Link

-

Trout, K. (2014). Trout's Notes on Cactus Chemistry: By Species. Moksha Press. Link

- Pardanani, J. H., et al. (1978). Cactus Alkaloids. XXXVII. 3,4-Dimethoxyphenethylamine from Backebergia militaris.

-

Bruhn, J. G. (1975). Phenethylamines of Ariocarpus fissuratus.[1][3] Phytochemistry, 14(5-6), 1442-1443.

-

Keller, W. J., et al. (1973). Separation of phenethylamines from Coryphantha species.[5][6] Journal of Pharmaceutical Sciences, 62(3), 408-411.

Sources

- 1. ba333.free.fr [ba333.free.fr]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of mescaline and 3,4-dimethoxyphenethylamine in Trichocereus pachanoi Br&R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. troutsnotes.com [troutsnotes.com]

- 5. "ISOLATION AND IDENTIFICATION OF TRACE CACTUS ALKALOIDS" by SUNIBHOND PUMMANGURA [docs.lib.purdue.edu]

- 6. Cactus alkaloids XLII: 3,4-dimethoxy-beta-phenethylamine and heliamine from the Mexican cereoid Backebergia militaris - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous production of dimethoxyphenethylamines in mammals

An In-Depth Technical Guide to the Endogenous Production of Dimethoxyphenethylamines in Mammals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxyphenethylamines (DMPEAs) represent a class of trace amines structurally related to major catecholamine neurotransmitters. While their exogenous, synthetically-derived counterparts have been studied for their psychoactive properties, the endogenous production of DMPEAs in mammals remains a complex and underexplored area of neurochemistry. These molecules are present at exceedingly low concentrations, challenging their detection and the elucidation of their physiological roles. This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of endogenous DMPEA biosynthesis and metabolism. It details state-of-the-art analytical methodologies for their reliable identification and quantification in biological matrices and explores their primary signaling mechanism through the Trace Amine-Associated Receptor 1 (TAAR1). This document is intended to serve as a foundational resource for researchers investigating the nuanced roles of these trace amines in mammalian physiology and pathology.

The Hypothesized Biosynthetic Pathway of Endogenous Dimethoxyphenethylamines

The endogenous synthesis of dimethoxyphenethylamines is not definitively established but is hypothesized to originate from the essential amino acid L-phenylalanine, leveraging enzymatic machinery central to catecholamine metabolism. The core structure, phenethylamine (PEA), is formed via the decarboxylation of L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase (AADC).[1]

The subsequent steps to produce a dimethoxy-substituted molecule like 3,4-dimethoxyphenethylamine (DMPEA)—also known as O,O-dimethyldopamine—likely involve sequential hydroxylation and O-methylation.

-

Initial Hydroxylation: Phenethylamine can undergo para-hydroxylation to form p-tyramine, a reaction catalyzed by liver microsomal enzymes.[2] A more established route involves the conversion of L-phenylalanine to L-tyrosine, which is then decarboxylated to tyramine or further hydroxylated to L-DOPA.

-

Formation of a Catechol Intermediate: The critical step is the formation of a catechol structure, such as dopamine (3,4-dihydroxyphenethylamine).

-

Sequential O-Methylation: The enzyme Catechol-O-methyltransferase (COMT) is responsible for the O-methylation of catecholamines.[3][4] It is proposed that COMT acts sequentially on the hydroxyl groups of a catechol intermediate like dopamine, using S-adenosyl-L-methionine (SAM) as a methyl donor, to first produce a monomethoxylated intermediate (e.g., 3-methoxytyramine) and subsequently the dimethoxylated phenethylamine.[4][5] Studies showing that derivatives of dimethoxy-hydroxyphenylethylamine can inactivate COMT lend strong support to this enzyme's role in the pathway.[6]

The N-methylation of the resulting DMPEA molecule is also plausible, potentially mediated by enzymes like Phenylethanolamine N-methyltransferase (PNMT), which is known to N-methylate PEA itself.[1][7]

Catabolism and Metabolic Fate

Like other trace amines, endogenously produced DMPEAs are subject to rapid and extensive metabolism, which is a primary reason for their low physiological concentrations.

-

Oxidative Deamination: The principal catabolic route is oxidative deamination, initiated by Monoamine Oxidase (MAO), particularly MAO-B.[1] This reaction converts the phenethylamine into its corresponding phenylacetaldehyde intermediate.

-

Conversion to Carboxylic Acid: The aldehyde intermediate is then swiftly oxidized by Aldehyde Dehydrogenase (ALDH) to form the primary urinary metabolite, a dimethoxyphenylacetic acid (DMPAA).[8] Aldehyde oxidase may also play a lesser role in this conversion.[8]

-

O-Demethylation: Studies on exogenous dimethoxyphenethylamines show that O-demethylation is a significant metabolic pathway, likely mediated by Cytochrome P450 enzymes such as CYP2D6, leading to hydroxylated metabolites.[9] However, other research suggests CYP2D6 is not significantly involved in the metabolism of several endogenous methoxyphenylethylamines, indicating other CYP isoforms may be responsible.[10][11]

-

N-Acetylation: For some metabolites, N-acetylation of the primary amine has been observed as a metabolic route.[12]

The rapid turnover underscores the importance of highly sensitive analytical techniques to study these compounds in vivo.

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Affinity labeling of catechol O-methyltransferase by N-haloacetyl derivatives of 3,5-dimethoxy-4-hydroxyphenylethylamine and 3,4-dimethoxy-5-hydroxyphenylethylamine. Kinetics of inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic N-methylation of phenelzine catalyzed by phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening for endogenous substrates reveals that CYP2D6 is a 5-methoxyindolethylamine O-demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacodynamics of Non-Hallucinogenic Phenethylamine Derivatives

Abstract: This guide provides a comprehensive technical overview of the pharmacodynamics of non-hallucinogenic phenethylamine derivatives. It is intended for researchers, scientists, and drug development professionals. The document delves into the core molecular targets, mechanisms of action, and the structure-activity relationships that define this class of compounds. Detailed, field-proven protocols for in vitro and in vivo characterization are provided, alongside illustrative diagrams of key signaling pathways and experimental workflows. The guide aims to bridge foundational knowledge with practical application, offering insights into the causal relationships behind experimental choices and highlighting future directions in the development of novel therapeutics based on the phenethylamine scaffold.

Introduction to Non-Hallucinogenic Phenethylamines

Non-hallucinogenic phenethylamine derivatives represent a broad class of neuroactive compounds with significant therapeutic applications. Structurally related to the endogenous trace amine β-phenethylamine, these molecules are distinguished from their hallucinogenic counterparts by specific substitutions on the phenyl ring. The absence of methoxy groups at the 2 and 5 positions is a key determinant in avoiding the potent 5-HT2A receptor agonism that mediates psychedelic effects. Instead, these derivatives primarily exert their effects through the modulation of monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1] Their therapeutic utility spans a range of conditions, including obesity, attention-deficit/hyperactivity disorder (ADHD), and depression.[2][3]

Primary Molecular Targets and Mechanisms of Action

The pharmacodynamic effects of non-hallucinogenic phenethylamines are predominantly mediated by their interaction with two key protein families: monoamine transporters and trace amine-associated receptors.

Monoamine Transporters (DAT, NET, SERT)

Monoamine transporters (MATs) are integral membrane proteins responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.[1][4] This process is crucial for terminating neurotransmitter signaling and maintaining synaptic homeostasis.[5] Phenethylamine derivatives can interact with MATs in two primary ways: as reuptake inhibitors or as releasing agents.[6]

-

Reuptake Inhibition: These compounds bind to the transporter protein, blocking the reuptake of the neurotransmitter and thereby increasing its concentration in the synaptic cleft.

-

Releasing Agents: These compounds are substrates for the transporters and are transported into the presynaptic neuron. Once inside, they disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and a non-exocytotic release of neurotransmitters into the synapse.[6]

The specific interactions with each transporter (DAT, NET, and SERT) determine the pharmacological profile of a given compound.[7] For example, bupropion is primarily a norepinephrine and dopamine reuptake inhibitor (NDRI).[3][8][9]

Trace Amine-Associated Receptors (TAARs)

Trace amine-associated receptors (TAARs) are a family of G protein-coupled receptors (GPCRs) that are activated by endogenous trace amines and various phenethylamine derivatives. TAAR1 is the most well-characterized of these receptors and plays a significant role in modulating monoaminergic systems.[[“]] Activation of TAAR1, which is often co-localized with monoamine transporters, can lead to a variety of downstream effects, including the modulation of dopamine transporter function.[11] TAAR1 signaling is primarily mediated through Gs and Gq proteins, leading to the activation of protein kinase A (PKA) and protein kinase C (PKC).[12][13][14]

In Vitro Characterization: A Step-by-Step Guide

A thorough in vitro characterization is essential to elucidate the pharmacodynamic profile of novel non-hallucinogenic phenethylamine derivatives. The following protocols outline key assays for determining affinity and functional activity at primary molecular targets.

Radioligand Binding Assays for Transporter Affinity

Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific transporter.[15][16] These assays measure the ability of a test compound to displace a radiolabeled ligand from its binding site on the transporter.

Experimental Protocol: Competitive Radioligand Binding Assay [15][17]

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human monoamine transporter of interest (DAT, NET, or SERT).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT), and varying concentrations of the test compound.

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays for Transporter Activity

Functional assays are necessary to determine whether a compound acts as a reuptake inhibitor or a releasing agent.[18][19]

Experimental Protocol: Neurotransmitter Uptake Assay [19]

-

Cell Culture: Plate cells stably expressing the transporter of interest in a 96-well plate.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Initiate Uptake: Add a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to initiate uptake.

-

Terminate Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Experimental Protocol: Neurotransmitter Release Assay

-

Cell Loading: Load cells expressing the transporter of interest with a radiolabeled neurotransmitter.

-

Wash: Wash the cells to remove extracellular radiolabel.

-

Compound Addition: Add varying concentrations of the test compound.

-

Sample Collection: At various time points, collect the extracellular buffer.

-

Scintillation Counting: Measure the amount of radioactivity released into the buffer.

-

Data Analysis: Determine the EC50 value for neurotransmitter release.

Functional Assays for TAAR1 Activation

The activation of TAAR1 can be assessed by measuring the accumulation of downstream second messengers, such as cyclic AMP (cAMP), or by monitoring the recruitment of β-arrestin.[20][21][22][23][24]

Experimental Protocol: cAMP Accumulation Assay [20][21]

-

Cell Culture: Plate cells co-expressing TAAR1 and a cAMP-responsive reporter system.

-

Compound Addition: Add varying concentrations of the test compound.

-

Incubation: Incubate the cells to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, FRET, or enzyme-fragment complementation-based assays).

-

Data Analysis: Determine the EC50 value for cAMP accumulation.

Experimental Protocol: β-Arrestin Recruitment Assay [25][26][27][28][29]

-

Cell Culture: Plate cells engineered to express a TAAR1-enzyme fragment fusion protein and a β-arrestin-enzyme fragment fusion protein.

-

Compound Addition: Add varying concentrations of the test compound.

-

Incubation: Incubate the cells to allow for β-arrestin recruitment.

-

Substrate Addition: Add a substrate that is converted into a detectable signal by the complemented enzyme.

-

Signal Detection: Measure the resulting signal (e.g., luminescence or fluorescence).

-

Data Analysis: Determine the EC50 value for β-arrestin recruitment.

In Vivo Pharmacodynamics and Behavioral Models

In vivo studies are crucial for understanding the physiological and behavioral effects of non-hallucinogenic phenethylamines.

Microdialysis for Assessing Neurotransmitter Levels

In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[30][31][32][33][34] This technique provides invaluable information about the effects of a compound on neurotransmitter release and reuptake in a physiological context.

Locomotor Activity Assays

Locomotor activity is a commonly used behavioral measure to assess the stimulant or sedative effects of a compound.[35][36][37][38][39] An increase in locomotor activity is often indicative of a dopaminergic and/or noradrenergic mechanism.

Case Studies: Pharmacodynamic Profiles of Key Compounds

Phentermine

Phentermine is a sympathomimetic amine used as a short-term adjunct for weight loss.[40][41][42] Its primary mechanism of action is the stimulation of norepinephrine release in the hypothalamus, which leads to appetite suppression.[2] It also has weaker effects on dopamine and serotonin release.[40][41]

Bupropion

Bupropion is an atypical antidepressant that is also used for smoking cessation.[3] It is a norepinephrine and dopamine reuptake inhibitor with minimal effects on the serotonin system.[8][43][44] Bupropion also acts as a non-competitive antagonist of nicotinic acetylcholine receptors.[3][9]

Future Directions and Drug Development Considerations

The development of novel non-hallucinogenic phenethylamine derivatives continues to be an active area of research. Key areas of focus include:

-

Targeting TAAR1: The modulation of TAAR1 represents a promising strategy for the development of novel therapeutics for a range of neuropsychiatric disorders.

-

Designing Compounds with Specific Transporter Selectivity Profiles: By fine-tuning the structure-activity relationships, it may be possible to design compounds with improved efficacy and reduced side effects.[6][7][45][46][47]

-

Safety and Toxicological Considerations: A thorough understanding of the safety and toxicological profile of any new compound is paramount for its successful development.

Diagrams

Caption: Signaling pathways of non-hallucinogenic phenethylamines.

Caption: Experimental workflow for radioligand binding assay.

Data Tables

Table 1: Pharmacodynamic Properties of Selected Non-Hallucinogenic Phenethylamines

| Compound | Primary Mechanism of Action | Primary Clinical Use |

| Phentermine | Norepinephrine Releasing Agent | Anorectic |

| Bupropion | Norepinephrine-Dopamine Reuptake Inhibitor | Antidepressant, Smoking Cessation |

References

-

Monoamine transporter - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

Sharma, A., & Mehan, S. (2021). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 16(8), 897-911. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved February 27, 2026, from [Link]

-

Pediatric Oncall. (n.d.). Phentermine. Retrieved February 27, 2026, from [Link]

-

Ovid. (n.d.). Monoamine transporters. Retrieved February 27, 2026, from [Link]

-

Centro Global de Ciudades. (2025, December 31). What Are Phentermine Weight Loss Pills and How Do They Work? Retrieved February 27, 2026, from [Link]

-

Consensus. (n.d.). TAAR1 Dopamine Receptor Signaling Pathways. Retrieved February 27, 2026, from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Bupropion Hydrochloride? Retrieved February 27, 2026, from [Link]

-

Amuza Inc. (2015, May 29). Microdialysis - In Vivo System for Neurotransmitter Recovery. Retrieved February 27, 2026, from [Link]

-

Rivas Medical Weight Loss. (n.d.). How Phentermine Works in the Body. Retrieved February 27, 2026, from [Link]

-

Britannica. (n.d.). Phentermine. Retrieved February 27, 2026, from [Link]

-

Taylor & Francis Online. (2019, June 14). Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects. Retrieved February 27, 2026, from [Link]

-

Rothman, R. B., & Baumann, M. H. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4588-4609. [Link]

-

Psychopharmacology Institute. (2025, April 18). Bupropion Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Retrieved February 27, 2026, from [Link]

-

Drugs.com. (2025, December 29). Phentermine: Package Insert / Prescribing Information / MOA. Retrieved February 27, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). Wellbutrin (bupropion hydrochloride) tablets label. Retrieved February 27, 2026, from [Link]

-

ClinPGx. (n.d.). bupropion. Retrieved February 27, 2026, from [Link]

-

Moore, R. J., & Blakely, R. D. (2001). Function and regulation of monoamine transporters: focus on the norepinephrine transporter. Neurochemistry international, 39(4), 235-246. [Link]

-

Frontiers. (2026, February 23). TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront. Retrieved February 27, 2026, from [Link]

-

PubMed. (2024, March 6). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Schematic representation of the TAAR1 signaling pathways in the NAc. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. Retrieved February 27, 2026, from [Link]

-

Neurology. (2013, January 22). Monoamine transporters. Retrieved February 27, 2026, from [Link]

-

Pronexus Analytical AB. (n.d.). Benefits of in vivo monitoring | Microdialysis. Retrieved February 27, 2026, from [Link]

-

Royal Society of Chemistry. (2024, March 11). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. Retrieved February 27, 2026, from [Link]

-

MDPI. (n.d.). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. Retrieved February 27, 2026, from [Link]

-

News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved February 27, 2026, from [Link]

-

Eurofins Discovery. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved February 27, 2026, from [Link]

-

Labcorp. (2025, October 13). Assessment of locomotor activity in rodents using a newly developed automated locomotor activity system. Retrieved February 27, 2026, from [Link]

-

STAR Protocols. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. Retrieved February 27, 2026, from [Link]

-

Eurofins Discovery. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved February 27, 2026, from [Link]

-

ScienceDirect. (2023, November 6). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Retrieved February 27, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved February 27, 2026, from [Link]

-

PubMed. (n.d.). Analysis of locomotor activity in the rat: parallelism index, a new measure of locomotor exploratory pattern. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (n.d.). Locomotor activity. Retrieved February 27, 2026, from [Link]

-

PubMed. (2019, June 1). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Retrieved February 27, 2026, from [Link]

-

MDPI. (2022, October 18). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. Retrieved February 27, 2026, from [Link]

-

San Diego Instruments. (2021, June 11). What is the Locomotor Activity Test? Retrieved February 27, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2022, September 13). (PDF) Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved February 27, 2026, from [Link]

Sources

- 1. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 2. Phentermine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. What is the mechanism of Bupropion Hydrochloride? [synapse.patsnap.com]

- 4. ovid.com [ovid.com]

- 5. neurology.org [neurology.org]

- 6. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ClinPGx [clinpgx.org]

- 10. consensus.app [consensus.app]

- 11. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. researchgate.net [researchgate.net]

- 19. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. cAMP-Glo™ Assay [promega.sg]

- 23. cosmobio.co.jp [cosmobio.co.jp]

- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. resources.revvity.com [resources.revvity.com]

- 27. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 28. cosmobio.co.jp [cosmobio.co.jp]

- 29. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 30. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]

- 32. Benefits of in vivo monitoring | Microdialysis | Pronexus [pronexusanalytical.com]

- 33. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 34. news-medical.net [news-medical.net]

- 35. labcorp.com [labcorp.com]

- 36. Analysis of locomotor activity in the rat: parallelism index, a new measure of locomotor exploratory pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Locomotor activity - Wikipedia [en.wikipedia.org]

- 38. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. What is the Locomotor Activity Test? [sandiegoinstruments.com]

- 40. globalcitieshub.org [globalcitieshub.org]

- 41. rivasweightloss.com [rivasweightloss.com]

- 42. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 43. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 44. accessdata.fda.gov [accessdata.fda.gov]

- 45. Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 [mdpi.com]

- 46. mdpi.com [mdpi.com]

- 47. researchgate.net [researchgate.net]

Methodological & Application

Advanced Catalytic Reduction Protocols for Dimethoxynitrostyrene Intermediates

Abstract

This application note details optimized protocols for the catalytic reduction of dimethoxy-substituted

Introduction & Mechanistic Challenges

The reduction of

The Competitive Landscape

The reduction proceeds through a cascade of intermediates: nitroalkane, oxime, and imine.

-

Polymerization: The electron-deficient alkene of the starting nitrostyrene is prone to polymerization, especially under basic conditions or slow reaction rates.

-

Dimerization: Intermediate imines can condense with amines to form secondary amine dimers.

-

Incomplete Reduction: Stalling at the hydroxylamine or oxime stage.

Mechanistic Pathway

The following diagram illustrates the reduction cascade and critical branch points for side products.

Figure 1: Reaction pathway for nitrostyrene reduction showing productive (green) and non-productive (red) pathways.[1]

Protocol A: Acid-Promoted Catalytic Hydrogenation (Pd/C)

Best for: High purity requirements, scale-up, and substrates prone to polymerization.

Mechanism: The addition of strong acid (HCl or

Materials

-

Substrate: 3,4-Dimethoxy-

-nitrostyrene (or 2,5-isomer). -

Catalyst: 10% Pd/C (Degussa Type E101 or equivalent), 50% wet paste recommended to minimize pyrophoric risk.

-

Solvent: Ethanol (Absolute) or Methanol.

-

Additive: Concentrated HCl (12M) or Sulfuric Acid.

-

Hydrogen Source:

balloon (1 atm) or Parr Shaker (30-50 psi).

Experimental Procedure

-

Preparation: In a 3-neck round bottom flask (or hydrogenation bottle), dissolve 10.0 g (47.8 mmol) of dimethoxynitrostyrene in 150 mL of Ethanol.

-

Acidification: Slowly add 10 mL of concentrated HCl. Note: The solution may warm slightly.

-

Catalyst Addition: Under a gentle stream of nitrogen (to prevent ignition), add 2.0 g of 10% Pd/C (wet).

-

Expert Insight: While 10-20 wt% loading is standard, difficult nitrostyrenes may require up to 50 wt% loading if using low pressure (1 atm) to ensure the rate of reduction exceeds the rate of polymerization [1].

-

-

Hydrogenation:

-

Method A (Balloon): Purge system with

x3. Stir vigorously at Room Temperature (RT) for 6–12 hours. -

Method B (Parr Shaker): Pressurize to 40 psi. Shake at RT. Reaction is typically complete in 2–4 hours.

-

-

Work-up:

-

Filter catalyst through a Celite pad (Keep wet! Pyrophoric hazard).

-

Concentrate the filtrate to ~30 mL.

-

Dilute with 100 mL cold water.

-

Wash with Dichloromethane (DCM) x2 to remove non-basic impurities (polymers).

-

Basify the aqueous layer with 25% NaOH to pH > 12.

-

Extract product with DCM (3 x 50 mL).

-

Dry over

and evaporate to yield the free base amine oil.

-

Validation Criteria

| Parameter | Acceptance Criteria | Method |

| Appearance | Clear, pale yellow oil | Visual |

| Purity | > 95% | HPLC (210 nm) |

| Identity | Disappearance of alkene protons (6.5-8.0 ppm region) | 1H-NMR |

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without high-pressure equipment, "Green" chemistry initiatives.

Mechanism: Ammonium formate acts as a hydrogen donor, decomposing into

Materials

-

Catalyst: 10% Pd/C (dry or wet).

-

H-Donor: Ammonium Formate (Anhydrous).

-

Solvent: Methanol (MeOH).

Experimental Procedure

-

Setup: Equip a 2-neck flask with a reflux condenser and magnetic stir bar.

-

Loading: Charge 5.0 g (23.9 mmol) of substrate and 100 mL of Methanol.

-

Catalyst: Add 0.5 g 10% Pd/C (10 wt%).

-

Initiation: Add 7.5 g (119 mmol, 5 equiv) of Ammonium Formate in one portion.

-

Reaction:

-

Stir at RT for 10 minutes, then warm to 50°C (gentle reflux).

-

Observation: Vigorous gas evolution (

) will occur. Ensure adequate venting.[5] -

Monitor by TLC (usually complete in 30–60 mins).

-

-

Work-up:

Analytical & Safety Validation

Process Safety Assessment

-

Pyrophoric Catalyst: Dry Pd/C ignites in air, especially when saturated with hydrogen. Always keep the catalyst wet with water or solvent during filtration. Dispose of in a dedicated waste container containing water.

-

Exotherm: The reduction of nitro groups is highly exothermic (~500 kJ/mol). On scales >10g, active cooling (ice bath) must be available during the initial hydrogen uptake.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymer | Reaction too slow; pH too high. | Increase catalyst loading; Ensure Acidic conditions (Protocol A). |

| Red/Brown Oil | Incomplete reduction (Oxime/Hydroxylamine). | Check H2 pressure; Extend reaction time; Verify H-donor quality (Protocol B). |

| Dimer Formation | High concentration of free imine. | Dilute reaction (0.1 M); Use excess Ammonia or Acid. |

References

-

Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Rhodium/Erowid Archive. (Accessed Feb 2026). Link

-

Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Digital Commons. (2016).[7] Link

-

Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PubMed Central. (2025).[5][7][8][9] Link

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI Molecules. (2018).[2] Link

-

Recent Advances of Pd/C-Catalyzed Reactions. MDPI Catalysts. (2021).[10] Link

Sources

- 1. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]

- 2. mdpi.com [mdpi.com]

- 3. designer-drug.com [designer-drug.com]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. High-Density Formation of Ir/MoOx Interface through Hybrid Clustering for Chemoselective Nitrostyrene Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

HPLC-UV detection methods for urinary DMPEA analysis

Application Note: HPLC-UV Analysis of Urinary 3,4-Dimethoxyphenethylamine (DMPEA)

Abstract

This application note details a robust High-Performance Liquid Chromatography method with Ultraviolet detection (HPLC-UV) for the quantification of 3,4-dimethoxyphenethylamine (DMPEA) in human urine. Historically identified as the "pink spot" in schizophrenia research, DMPEA is currently analyzed in forensic toxicology and dietary supplement monitoring. This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to isolate the basic analyte from the complex urinary matrix, followed by reversed-phase separation on a C18 column. Dual-wavelength detection (215 nm and 280 nm) is employed to balance sensitivity with selectivity.

Introduction

3,4-Dimethoxyphenethylamine (DMPEA) is an endogenous amine structurally related to dopamine and mescaline. While its historical association with the "transmethylation hypothesis" of schizophrenia remains controversial, accurate detection of DMPEA is critical in two modern contexts:

-

Forensic Toxicology: Screening for phenethylamine derivatives in overdose cases.

-

Nutraceutical Analysis: Monitoring "pre-workout" supplements where DMPEA may be present as an undeclared stimulant or legitimate ingredient.

Analytical Challenges:

-

Matrix Complexity: Urine contains high concentrations of urea, salts, and other biogenic amines (e.g., tyramine, dopamine) that can interfere with UV detection.

-

Basicity: DMPEA is a primary amine (pKa ~9.5), leading to peak tailing on traditional silica-based columns due to silanol interactions.

-

Sensitivity: Unlike fluorescence or Mass Spectrometry (MS), UV detection requires rigorous sample concentration to achieve clinically relevant Limits of Quantitation (LOQ).

Experimental Design & Rationale

Chromatographic Strategy

-

Stationary Phase: A base-deactivated C18 column is selected to withstand the acidic mobile phase required to protonate the amine, preventing peak tailing without the need for ion-pairing agents.

-

Mobile Phase: An acidic phosphate buffer (pH ~3.0) suppresses silanol ionization on the column and ensures DMPEA remains protonated (BH+), improving solubility and peak shape.

-

Detection:

-

215 nm: Targets the peptide/amide backbone absorption (high sensitivity, low selectivity).

-

280 nm: Targets the aromatic ring (lower sensitivity, high selectivity for phenethylamines).

-

Sample Preparation (SPE vs. LLE)

While Liquid-Liquid Extraction (LLE) with ethyl acetate at pH 11 is possible, it often results in emulsions and lower recovery for polar amines. This protocol uses Mixed-Mode Cation Exchange (MCX) SPE .

-

Mechanism: Retains DMPEA via both hydrophobic interactions (C18 chains) and electrostatic attraction (sulfonic acid groups) allows for rigorous washing steps that remove neutral and acidic interferences.

Materials and Methods

Reagents

-

Standard: 3,4-Dimethoxyphenethylamine HCl (Sigma-Aldrich or equivalent).

-

Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Buffer Components: Potassium Dihydrogen Phosphate (

), Phosphoric Acid ( -

SPE Cartridges: Oasis MCX (Waters) or Strata-X-C (Phenomenex), 30 mg/1 mL.

-

Hydrolysis Enzyme:

-Glucuronidase (E. coli or Helix pomatia) – Optional, for total DMPEA determination.

Instrumentation

-

HPLC System: Agilent 1260 Infinity II or equivalent with Quaternary Pump.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5

m).

Detailed Protocol

Preparation of Solutions

-

Mobile Phase A (Buffer): Dissolve 2.72 g

in 1 L water. Adjust pH to 3.0 with dilute phosphoric acid. Filter through 0.22 -

Mobile Phase B: 100% Acetonitrile.

-

Stock Standard (1 mg/mL): Dissolve 10 mg DMPEA HCl in 10 mL Methanol. Store at -20°C.

Sample Preparation (MCX SPE)

| Step | Action | Rationale |

| 1. Pre-treatment | Mix 1 mL Urine + 1 mL 4% | Acidifies sample to protonate DMPEA (charge state +1) for cation exchange binding. |

| 2. Conditioning | 1 mL MeOH followed by 1 mL Water. | Activates sorbent ligands. |

| 3. Loading | Load pre-treated sample at <1 mL/min. | Allows interaction between analyte and sorbent. |

| 4.[1] Wash 1 | 1 mL 2% Formic Acid in Water. | Removes hydrophilic, acidic, and neutral interferences. |

| 5. Wash 2 | 1 mL 100% Methanol. | Removes hydrophobic neutrals; DMPEA remains bound by ionic charge. |

| 6. Elution | 2 x 500 | High pH neutralizes DMPEA (removes charge) and breaks ionic bond, eluting it. |

| 7. Reconstitution | Evaporate to dryness ( | Concentrates sample 5x (1 mL |

HPLC Method Parameters

-

Column Temp: 30°C

-

Flow Rate: 1.0 mL/min[2]

-

Injection Volume: 20

L -

Detection: UV at 215 nm (Primary) and 280 nm (Confirmation).

-

Gradient Profile:

| Time (min) | % Buffer (A) | % ACN (B) | Phase |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold |

| 12.0 | 60 | 40 | Linear Gradient |

| 13.0 | 95 | 5 | Re-equilibration |

| 18.0 | 95 | 5 | Stop |

Workflow Visualization

Figure 1: Step-by-step workflow for the extraction and analysis of DMPEA from urine using Mixed-Mode Cation Exchange (MCX) and HPLC-UV.

Validation & Performance Criteria

To ensure scientific integrity, the method must be validated according to ICH M10 or FDA Bioanalytical guidelines.

| Parameter | Acceptance Criteria | Experimental Note |

| Selectivity | No interfering peaks at DMPEA retention time ( | Analyze blank urine from 6 different sources. |

| Linearity | Range: 50 ng/mL – 5000 ng/mL. | |

| Recovery | > 80% | Compare extracted QC samples vs. unextracted standards. |

| Precision (CV) | < 15% (Intra- and Inter-day) | Tested at Low, Medium, and High QC levels. |

| LOD/LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ) | Estimated LOQ: ~25 ng/mL (with 5x concentration). |

Troubleshooting & Optimization

-

Peak Tailing: If asymmetry factor > 1.5, increase buffer concentration to 50 mM or lower pH to 2.5 to suppress silanol activity. Ensure the column is "End-capped".

-

Low Recovery: Ensure the elution solvent is fresh. Ammonia is volatile; if the pH of the elution solvent drops below 10, DMPEA will not unbind from the MCX sorbent.

-

Interference at 215 nm: If the baseline is noisy or large matrix peaks appear near the void volume, rely on 280 nm for quantification, accepting a higher LOQ, or extend the initial isocratic hold to separate early eluting polar compounds.

References

-

Stabenau, J. R., Creveling, C. R., & Daly, J. (1970).[3] The "pink spot," 3,4-dimethoxyphenylethylamine, common tea, and schizophrenia.[3] American Journal of Psychiatry, 127(5), 611-616.[3] Link

-

Agilent Technologies. (2020). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Application Note. Link

-

Waters Corporation. (2016). Oasis MCX Extraction Protocol for Basic Drugs. Waters Application Notebook. Link

-

Liao, Y. C., et al. (2005).[4] Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 724-729.[4] Link

-

Perry, T. L., et al. (1964). 4-methoxyphenylethylamine and 3,4-dimethoxyphenylethylamine in human urine.[5][6] Biochemical and Biophysical Research Communications, 14, 227–232.[6] Link

Sources

- 1. agilent.com [agilent.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The "pink spot," 3,4-dimethoxyphenylethylamine, common tea, and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. The Pink Spot - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Derivatization Protocols for GC-MS Analysis of Homoveratrylamine (3,4-Dimethoxyphenethylamine)

Abstract & Introduction

Homoveratrylamine (3,4-dimethoxyphenethylamine) is a critical primary amine intermediate in the synthesis of isoquinoline alkaloids and a structural analog to the 2C-series of psychoactive phenethylamines. While it possesses a relatively low molecular weight (MW 181.23), its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often compromised by the polarity of the primary amine group. This polarity leads to peak tailing, irreversible adsorption on the inlet liner, and poor sensitivity.

This Application Note details two derivatization strategies to overcome these limitations: Perfluoroacylation (using PFPA/HFBA) and Silylation (using MSTFA). While silylation is common, this guide prioritizes perfluoroacylation as the "Gold Standard" for this analyte due to superior stability, reduced moisture sensitivity, and the generation of high-mass diagnostic fragment ions that improve specificity in complex matrices.

Chemical Strategy & Mechanism[1][2]

Why Derivatize?

The primary amine (-NH2) in homoveratrylamine is a hydrogen bond donor/acceptor. In a GC injector (250°C+), this group interacts with active silanol sites, causing peak broadening. Derivatization replaces active hydrogens with non-polar groups, increasing volatility and improving peak shape.

Method A: Perfluoroacylation (Recommended)